(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine
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Overview
Description
(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with a suitable amine under controlled conditions. The process may include steps such as reduction, cyclization, and purification to obtain the desired chiral product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and chromatographic purification are commonly employed .
Chemical Reactions Analysis
Types of Reactions: (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated pyrrolidine derivative .
Scientific Research Applications
(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes at the molecular level .
Comparison with Similar Compounds
- 3-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride
- 3-(3,4-Dimethoxyphenyl)-propionic acid
- 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles
Comparison: (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine is unique due to its chiral nature and specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
QDPNOFVFBQDGHG-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCCN2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)OC |
Origin of Product |
United States |
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